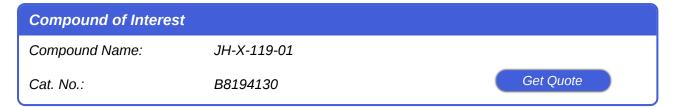


Discovery and synthesis of the IRAK1 inhibitor JH-X-119-01

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An In-Depth Technical Guide to the Discovery and Synthesis of the IRAK1 Inhibitor **JH-X-119-01**

Introduction

Interleukin-1 receptor-associated kinase 1 (IRAK1) is a serine/threonine kinase that plays a critical role in the innate immune system. As a key mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), IRAK1 is integral to initiating inflammatory responses.[1][2][3] Dysregulation of IRAK1 signaling has been implicated in a variety of diseases, including inflammatory conditions, autoimmune disorders, and certain cancers, particularly B-cell lymphomas with MYD88 mutations.[1][4][5] This has positioned IRAK1 as a promising therapeutic target. The development of selective IRAK1 inhibitors is a key objective in precision medicine, aiming to modulate inflammatory responses and inhibit cancer cell proliferation.

This whitepaper details the discovery, synthesis, and preclinical evaluation of **JH-X-119-01**, a novel, potent, and highly selective covalent inhibitor of IRAK1.

Discovery and Rationale

The development of **JH-X-119-01** began with the lead compound THZ-2-118, a dual inhibitor of IRAK1 and Jun N-terminal kinases (JNKs). While THZ-2-118 showed potent inhibition of IRAK1 with an IC₅₀ of 14.2 nM, its significant activity against JNK1/2/3 limited its utility as a selective IRAK1 probe.[1][4]



The primary goal was to engineer a new compound with enhanced selectivity for IRAK1 over both IRAK4 and the JNK family. Researchers integrated structural features from the THZ series with those of a selective dual IRAK1/4 inhibitor, JH-1-25, to create a hybrid compound.[1] This strategic design led to the creation of **JH-X-119-01**, which demonstrated a significant improvement in selectivity and potency.

Mechanism of Action

JH-X-119-01 is a covalent inhibitor that irreversibly binds to IRAK1. Intact protein mass spectrometry studies confirmed that **JH-X-119-01** forms a covalent bond with a specific cysteine residue, C302, within the kinase domain of IRAK1.[4][5][6] This irreversible binding ensures a durable and potent inhibition of the kinase's activity. Its covalent nature and high selectivity contribute to its efficacy in both biochemical and cellular assays.

Data Presentation

Table 1: Biochemical and Cellular Activity of JH-X-119-01

Parameter	Value	Notes	
IRAK1 IC50	9 nM	Apparent biochemical inhibition.[1][4][7]	
IRAK4 IC50	> 10 μM	Demonstrates high selectivity over IRAK4.[4][6][7]	
Off-Target Kinases	YSK4 (IC₅o = 57 nM), MEK3	Minimal off-target effects identified.[4][7]	
KINOMEScan Score	S(10) = 0.01 at 1 μM	Indicates exceptional kinome selectivity.[4][8]	
EC₅o in MYD88-mutant cells	0.59 - 9.72 μΜ	In a panel of Waldenström's macroglobulinemia (WM) and Diffused Large B-cell Lymphoma (DLBCL) cell lines. [4][7][9]	
EC₅₀ in HBL-1 cells	12.10 μΜ	ABC-DLBCL cell line.[1][6]	



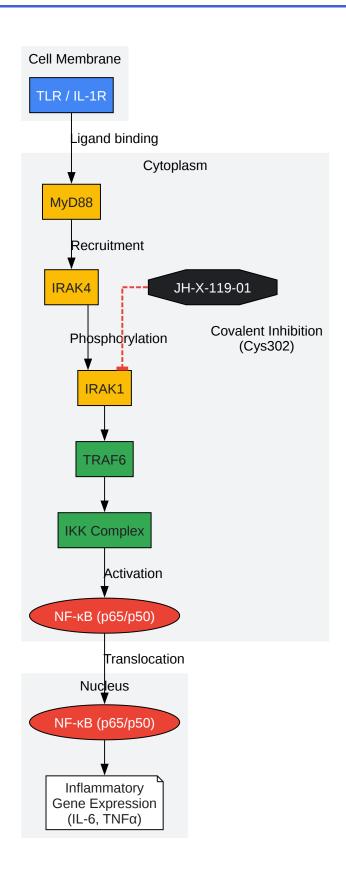
Table 2: In Vivo Efficacy and Pharmacokinetics of JH-X-

119-01

Study	Model	Dosing	Key Findings
Sepsis	LPS-challenged mice	5 mg/kg and 10 mg/kg	Increased survival from 13.3% (vehicle) to 37.5% (5 mg/kg) and 56.3% (10 mg/kg) at day 5.[7][10] Reduced lung injury scores.[1]
Pharmacokinetics	Mice (IV dosing)	Not specified	Half-life $(t_1/2) = 1.61$ hours; Cmax = 9.95 μ M; Clearance = 18.84 mL/min/kg.[6]
Acute GVHD	Allo-HCT mice	Not specified	Increased survival and decreased acute graft-versus-host disease. Reduced Th1 and Tc1 cells.[11]

Mandatory Visualizations

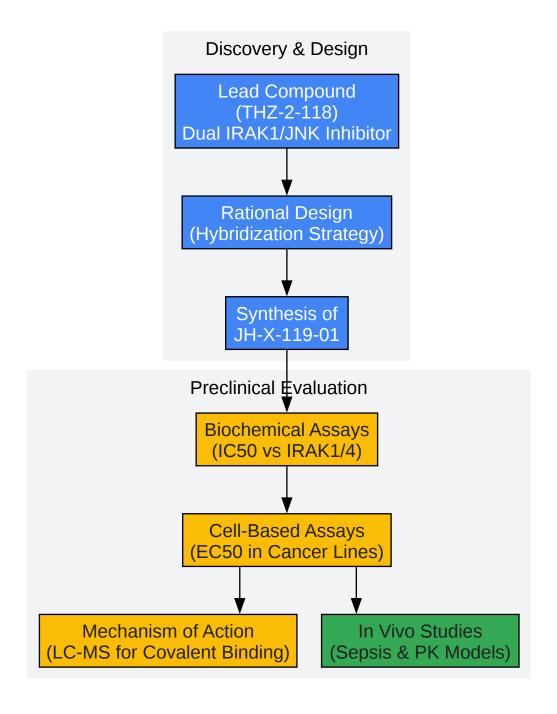




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Caption: IRAK1 signaling pathway and the inhibitory action of JH-X-119-01.





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Caption: Experimental workflow for the development of JH-X-119-01.

Experimental Protocols Kinase Inhibition Assay (for IC₅₀ Determination)



- Objective: To determine the concentration of JH-X-119-01 required to inhibit 50% of IRAK1 kinase activity.
- Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
 - Recombinant human IRAK1 enzyme is incubated with a biotinylated peptide substrate and ATP in a kinase reaction buffer.
 - JH-X-119-01 is added in a series of dilutions to different wells.
 - The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
 - The reaction is stopped by adding EDTA.
 - A europium-labeled anti-phospho-serine/threonine antibody and streptavidinallophycocyanin (SA-APC) are added.
 - After incubation, the TR-FRET signal is read on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
 - IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability Assay (for EC₅₀ Determination)

- Objective: To measure the cytotoxic or cytostatic effects of JH-X-119-01 on cancer cell lines.
- Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay is a standard method.
 - Cells (e.g., WM or DLBCL cell lines) are seeded in 96-well plates and allowed to adhere overnight.
 - Cells are treated with a range of concentrations of JH-X-119-01 for a specified period (e.g., 72 hours).[9]
 - The CellTiter-Glo® reagent is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically



active cells).

- Luminescence is measured using a luminometer.
- EC₅₀ values are determined by plotting the percentage of viable cells against the log concentration of the compound.

Western Blotting for Phospho-Protein Analysis

- Objective: To assess the effect of **JH-X-119-01** on downstream signaling targets of IRAK1.
- Methodology:
 - Macrophages or other relevant cells are pre-treated with various concentrations of JH-X-119-01.
 - The cells are then stimulated with an agonist like lipopolysaccharide (LPS) to activate the TLR4/IRAK1 pathway.[7][10]
 - Cells are lysed, and protein concentrations are determined using a BCA assay.
 - Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
 - The membrane is blocked and then incubated with primary antibodies specific for phosphorylated proteins (e.g., phospho-NF-κB p65, phospho-IκBα) and total protein controls.
 - After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
 - The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. A decrease in the phosphorylated protein signal indicates inhibition of the pathway.[7][10]

LPS-Induced Sepsis Mouse Model

 Objective: To evaluate the in vivo efficacy of JH-X-119-01 in a model of severe systemic inflammation.



Methodology:

- Mice are administered a lethal dose of LPS (e.g., 20 mg/kg) via intraperitoneal injection to induce septic shock.[7][10]
- Treatment groups receive JH-X-119-01 (e.g., 5 mg/kg or 10 mg/kg) or a vehicle control at specified time points relative to the LPS challenge.[7][10]
- Animal survival is monitored and recorded over a period of several days.
- For mechanistic studies, tissues (e.g., lungs) can be collected for histological analysis to assess injury, and blood samples can be taken to measure cytokine levels (e.g., TNFα, IL-6).[1]

Mass Spectrometry for Covalent Target Engagement

- Objective: To confirm the covalent binding of JH-X-119-01 to IRAK1 and identify the specific amino acid residue involved.
- · Methodology:
 - Recombinant IRAK1 protein is incubated with an excess of JH-X-119-01.
 - The protein-inhibitor complex is analyzed by intact protein liquid chromatography-mass spectrometry (LC-MS) to confirm the mass shift corresponding to the addition of the inhibitor molecule.[4][5]
 - To identify the binding site, the labeled protein is digested into smaller peptides using an enzyme like trypsin.
 - The resulting peptide mixture is analyzed by nanoflow LC-MS/MS. The MS/MS
 fragmentation data will reveal the specific peptide that has been modified, and the exact
 amino acid residue (C302) to which the inhibitor is attached.[8]

Conclusion

JH-X-119-01 is a highly potent and selective covalent inhibitor of IRAK1, developed through a rational design strategy to improve upon a less selective lead compound. It effectively and



irreversibly binds to C302 of IRAK1, leading to robust inhibition of its kinase activity. Preclinical data demonstrates its efficacy in reducing inflammatory signaling and inducing cell death in MYD88-mutated lymphoma cells.[4][5] Furthermore, in vivo studies have shown its potential to ameliorate conditions driven by hyperinflammation, such as sepsis.[1] The synergistic effect observed when combined with the BTK inhibitor ibrutinib suggests promising future therapeutic strategies in B-cell malignancies.[1][5] **JH-X-119-01** represents a valuable chemical probe for studying IRAK1 biology and a strong candidate for further therapeutic development.

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